3-[1-(3-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile
CAS No.:
Cat. No.: VC17753475
Molecular Formula: C15H15ClN2O2
Molecular Weight: 290.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15ClN2O2 |
|---|---|
| Molecular Weight | 290.74 g/mol |
| IUPAC Name | 3-[1-(3-chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile |
| Standard InChI | InChI=1S/C15H15ClN2O2/c1-10(9-17)14(19)13-6-3-7-18(15(13)20)12-5-2-4-11(16)8-12/h2,4-5,8,10,13H,3,6-7H2,1H3 |
| Standard InChI Key | UJWVTTNTENSOPR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C#N)C(=O)C1CCCN(C1=O)C2=CC(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
The compound’s systematic IUPAC name, 3-[1-(3-chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile, reflects its intricate architecture. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₅ClN₂O₂ | |
| Molecular Weight | 290.74 g/mol | |
| SMILES | CC(C#N)C(=O)C1CCCN(C1=O)C2=CC(=CC=C2)Cl | |
| InChIKey | UJWVTTNTENSOPR-UHFFFAOYSA-N |
The structure integrates three critical moieties:
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2-Oxopiperidin-3-yl: A six-membered lactam ring providing conformational rigidity and hydrogen-bonding capacity.
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3-Chlorophenyl: An aromatic group enhancing lipophilicity and potential π-π stacking interactions with biological targets.
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Methyl-3-oxopropanenitrile: A nitrile-ketone hybrid enabling nucleophilic additions and cyclocondensation reactions .
Spectroscopic Signatures
While direct spectroscopic data for this compound remains unpublished, analogs suggest characteristic peaks in NMR and IR spectra:
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¹H NMR: Signals near δ 2.1–2.5 ppm (piperidine CH₂), δ 7.3–7.5 ppm (chlorophenyl aromatic protons), and δ 3.1 ppm (nitrile-adjacent methyl).
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IR: Strong absorptions at ~2,250 cm⁻¹ (C≡N stretch) and 1,710 cm⁻¹ (ketone C=O) .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via multi-step protocols, as inferred from structurally related nitriles:
Step 1: Formation of the 2-oxopiperidin-3-yl core through cyclization of δ-amino ketones. For example, reacting 3-aminopentanoic acid derivatives with acylating agents under basic conditions.
Step 2: N-Arylation with 3-chlorophenyl groups using Buchwald-Hartwig coupling or Ullmann-type reactions.
Step 3: Cyanoacetylation via nucleophilic substitution between α-methyl-β-ketonitrile precursors and the piperidinone intermediate.
Reaction conditions typically involve anhydrous solvents (e.g., DMF, THF), temperatures of 60–100°C, and catalysts like palladium for cross-couplings. Yields remain unreported but are presumed moderate (30–50%) based on analogous syntheses.
Purification and Analysis
Purification employs silica gel chromatography (hexane/ethyl acetate gradients) followed by recrystallization from ethanol. Purity is validated via:
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HPLC: Reverse-phase C18 columns, acetonitrile/water mobile phases.
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Mass Spectrometry: ESI-MS showing [M+H]⁺ peak at m/z 291.74.
Physicochemical Properties
Stability and Solubility
The compound’s stability profile is influenced by its functional groups:
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Nitrile Group: Susceptible to hydrolysis under acidic/basic conditions, forming amides or carboxylic acids .
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Ketone: Prone to nucleophilic attacks at the carbonyl carbon.
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Chlorophenyl: Enhances thermal stability (decomposition >200°C estimated).
Solubility data extrapolated from analogs :
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Methanol | 15–20 |
| DMSO | ≥50 |
Reactivity
Key reactions include:
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Nitrile to Tetrazole Conversion: With sodium azide and ammonium chloride, forming tetrazole derivatives for bioactivity modulation.
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Ketone Reduction: Using NaBH₄ or LiAlH₄ to yield secondary alcohols, altering pharmacokinetic properties.
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Piperidine Ring Functionalization: Quaternization at the nitrogen for salt formation or further substitution.
Applications in Medicinal Chemistry
Lead Optimization Strategies
The compound serves as a versatile scaffold for:
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Heterocycle Synthesis: Cyclocondensation with thiosemicarbazides yields thiadiazoles with enhanced anticancer profiles.
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Prodrug Development: Esterification of the ketone improves oral bioavailability.
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Targeted Delivery: Conjugation to monoclonal antibodies via click chemistry (e.g., azide-alkyne cycloaddition).
Patent Landscape
Patent KR102383739B1 highlights piperidinone-nitride hybrids as Wnt inhibitors, though specific claims for this compound remain undisclosed . Recent applications focus on:
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Oncology: Combination therapies with checkpoint inhibitors.
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Neurodegeneration: Amyloid-β aggregation inhibition in Alzheimer’s models.
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